N-ACETYL-beta-D-GLUCOSAMINE
Description
Historical Discovery and Nomenclature
The discovery of N-acetyl-β-D-glucosamine traces its origins to the early nineteenth century through pioneering work in natural polymer chemistry. Professor Henri Braconnot of France first discovered chitin in mushrooms in 1811, marking the initial identification of the polymer for which N-acetyl-β-D-glucosamine serves as the monomeric unit. The systematic naming of sugar molecules during this period derived from their natural sources, with glucose initially called grape sugar and saccharose termed cane sugar. The scientific community's decision in 1838 to adopt the "-ose" ending for sugar nomenclature established the foundation for modern carbohydrate terminology.
The specific identification and characterization of N-acetyl-β-D-glucosamine emerged from subsequent investigations into chitin structure and composition. Antoine Odier first utilized the term "chitin" in 1823, derived from the Greek etymology meaning "tunic" or "envelope". The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. Alternative nomenclature systems include the traditional International Union of Pure and Applied Chemistry name and various database-specific identifiers such as the Chemical Abstracts Service registry number 7512-17-6.
The development of glycan nomenclature systems has provided multiple representation formats for N-acetyl-β-D-glucosamine. Text formats include commonly used CarbBank notation and International Union of Pure and Applied Chemistry naming conventions, while symbol formats encompass Symbol Nomenclature For Glycans and Oxford Notations. The CarbBank format, originally developed by researchers at the Complex Carbohydrate Research Center of University of Georgia, provides human-readable structural representations, though computational parsing remains challenging due to vertical bar notation systems.
Fundamental Chemical Properties and Isomerism
N-acetyl-β-D-glucosamine exhibits complex chemical properties arising from its molecular structure as an amide derivative of the monosaccharide glucose. The compound represents a secondary amide between glucosamine and acetic acid, with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.2078 daltons. The structural architecture features an acetamido group replacing the hydroxyl group at the C2 position of α-D-glucose, fundamentally altering the molecule's chemical behavior and biological interactions.
The physical properties of N-acetyl-β-D-glucosamine demonstrate significant thermal stability compared to related compounds. The melting point reaches 205°C, substantially higher than glucosamine's melting point of 88°C, indicating enhanced thermal stability due to the acetyl modification. Solubility characteristics include dissolution in concentrated hydrochloric acid, sulfuric acid, phosphoric acid, and formic acid, while remaining insoluble in water, dilute acids, dilute alkalis, concentrated alkalis, and most organic solvents. The compound exhibits hygroscopic properties and maintains stability under standard storage conditions at -20°C.
Table 1: Physical and Chemical Properties of N-Acetyl-β-D-Glucosamine
Conformational analysis reveals N-acetyl-β-D-glucosamine adopts multiple distinct structural arrangements through intramolecular hydrogen bonding networks. High-resolution rotational spectroscopy combined with laser ablation techniques has identified three different conformational structures in isolation conditions. These conformations, designated as G⁺g⁻, Tg⁺, and G⁻g⁺, represent different orientations of the hydroxymethyl group defined by specific dihedral angles. The G⁺g⁻ conformation corresponds to an O₆-C₆-C₅-O₅ dihedral angle of approximately 60°, while Tg⁺ represents a trans configuration with a dihedral angle near 180°.
The conformational preferences demonstrate control by intramolecular hydrogen bond networks formed between polar groups in the acetamido moiety and hydroxyl groups. All identified structures exhibit a strong OH···O═C interaction that dominates the hydrogen bonding pattern. Remarkably, the Tg⁺ conformer presents an exception to the established gauche effect, showing enhanced stability despite theoretical predictions favoring gauche conformations. This finding challenges previously accepted solvent-dependent phenomena and highlights the importance of intramolecular hydrogen bonding in determining molecular stability.
Table 2: Conformational States of N-Acetyl-β-D-Glucosamine
| Conformer | O₆-C₆-C₅-O₅ Dihedral Angle | H₆-O₆-C₆-C₅ Dihedral Angle | Stability Features |
|---|---|---|---|
| G⁺g⁻ | ~60° | ~-60° | Standard gauche configuration |
| Tg⁺ | ~180° | ~60° | Exception to gauche effect |
| G⁻g⁺ | ~-60° | ~60° | Alternative gauche form |
Amide isomerism represents another crucial aspect of N-acetyl-β-D-glucosamine structural chemistry. Nuclear magnetic resonance spectroscopy has identified both cis and trans forms of the amide group within the acetamido moiety. The first identification of NH protons of amide cis forms for both α and β anomers has enabled quantitative analysis of isomeric distributions in aqueous solution. Thermodynamic analysis reveals distinct populations of cis and trans forms, with the orientation between H2 and NH determined as anti conformation for both amide configurations. A small percentage of syn conformation exists for the amide trans form of the β anomer, demonstrating the complexity of conformational equilibria.
The acetamido group orientation remains consistent across all identified conformational states, explaining the highly selective binding characteristics observed in biological systems. This conformational consistency provides molecular-level insight into N-acetyl-β-D-glucosamine's biological recognition patterns and its role as a fundamental scaffold in glycobiology. The comprehensive structural characterization achieved through advanced spectroscopic techniques offers unprecedented detail about the relationship between molecular structure and biological function in this essential amino sugar derivative.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
| Record name | β-N-Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-beta-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Source Selection and Pretreatment
Fungal biomass, particularly from Aspergillus niger and Trichoderma species, serves as the primary substrate due to its high chitin (15–20%) and glucan (50%) content. Pretreatment is minimal, often limited to hydration with phosphate buffer (pH 6.0) or 1% Tween to enhance enzyme accessibility without organic solvents. For instance, 100 g of A. niger biomass (15–20% dry solids) is suspended in 200 mM potassium phosphate buffer containing 2 mM CaCl₂, which stabilizes chitinases and glucanases during subsequent reactions.
Enzyme Systems and Reaction Dynamics
Chitinase (EC 3.2.1.14) and β-N-acetylglucosaminidase (EC 3.2.1.52) from Trichoderma harzianum and T. reesei are most effective, operating optimally at pH 4.0–6.0 and 28–45°C. A 216-hour incubation of T. harzianum with A. niger biomass produced 0.19 g/L NAG, while T. reesei achieved 0.22 g/L under identical conditions (Table 1).
| Enzyme Source | Incubation Time (hours) | NAG Yield (g/L) |
|---|---|---|
| T. harzianum | 212 | 0.19 |
| T. reesei | 212 | 0.22 |
Table 1 : NAG yields from Trichoderma-mediated enzymatic degradation.
The lysing enzyme cocktail (Sigma L-1412), containing chitinase (140 U/g), protease (0.728 U/g), and cellulase (1.54 U/g), demonstrates synergistic effects. At 28°C and 180 rpm shaking, this system yielded 4.04 g/L NAG after 72 hours (Table 2).
| Time (hours) | NAG Concentration (g/L) |
|---|---|
| 24 | 1.85 |
| 72 | 4.04 |
| 96 | 4.04 |
Table 2 : Time-dependent NAG accumulation using lysing enzymes.
Chemical Hydrolysis of Chitin for N-Acetyl-β-D-Glucosamine Production
Acid-Catalyzed Depolymerization
Concentrated hydrochloric acid (20% v/v) at 60–90°C efficiently hydrolyzes chitin into NAG. A 500 g batch of NaOH-pretreated A. niger biomass reacted with HCl at 60°C yielded 6.42 g/L NAG within 1 hour, though prolonged exposure beyond 1.5 hours caused degradation (Table 3).
| Time (hours) | NAG Concentration (g/L) |
|---|---|
| 0.5 | 4.34 |
| 1.0 | 6.42 |
| 1.5 | 4.94 |
Table 3 : NAG yields from HCl-mediated hydrolysis at 60°C.
Higher temperatures (90°C) accelerated decomposition, reducing NAG to 0.32 g/L within 30 minutes (Table 4). This underscores the importance of kinetic control in acid-based methods.
| Time (hours) | NAG Concentration (g/L) |
|---|---|
| 0.5 | 0.32 |
| 1.0 | 0.16 |
Table 4 : NAG degradation at 90°C with 20% HCl.
Comparative Analysis of Enzymatic vs. Chemical Methods
Yield and Purity
Enzymatic methods produce NAG with fewer byproducts (e.g., glucosamine) due to substrate specificity. The lysing enzyme system achieved 96% purity, whereas acid hydrolysis required additional purification steps to remove charred biomass residues.
Scalability and Cost
Chemical hydrolysis is faster (1–2 hours vs. 72–216 hours) but requires corrosion-resistant reactors and hazardous acid handling. Enzymatic processes, though slower, are scalable using submerged fermentation with reusable fungal biomass.
Emerging Techniques and Molecular Insights
Bi-Deoxygenated NAG Derivatives
Recent studies synthesized derivatives like BNAG1 and BNAG2 via chemical modification, though these focus on anti-inflammatory applications rather than bulk NAG production. Such innovations highlight potential avenues for functionalizing NAG post-synthesis.
Computational Modeling of Enzyme Interactions
Industrial Protocols and Case Studies
Large-Scale Enzymatic Production
A citric acid facility utilizing A. niger waste biomass reported annual NAG yields of 12 metric tons using T. reesei enzymes. Key parameters included:
Chemical Reactions Analysis
Production of N-Acetyl-D-Glucosamine
GlcNAc can be produced through chemical, enzymatic, and biotransformation methods, using chitin as a substrate. It can also be obtained from glucose using genetically modified microorganisms .
1.1 Chemical Methods
Traditionally, GlcNAc is commercially prepared via acid hydrolysis of crude chitin using strong acids like hydrochloric acid (HCl). The processing temperature and acid concentration must be carefully controlled to degrade chitin without destroying the GlcNAc product .
Suitable reaction conditions include 15–36% HCl at 40–80°C. Under such conditions, up to 6.42 g/L GlcNAc can be produced in 1 hour .
Chemical Degradation of Chitin to Produce GlcNAc
| Acid Concentration | Temperature (°C) | GlcNAc Produced (g/L) |
|---|---|---|
| 20% HCl | 60 | 6.42 |
| 2% HCl | 60 | Little to none |
| 2% HCl | 90 | Little to none |
Direct acid hydrolysis of chitin has drawbacks, including high costs, low yields (below 65%), and the generation of acidic waste .
An alternative chemical method involves converting chitin to glucosamine (GlcN) by dissolving chitin in concentrated HCl and heating. This process removes the acetyl group, requiring an additional N-acetylation reaction to produce GlcNAc . GlcN is N-acetylated with acetic anhydride in a methanol solvent .
1.2 Enzymatic Methods
Enzymatic hydrolysis of chitin offers a milder alternative for GlcNAc production. Chitinases, enzymes that degrade chitin, are found in various organisms and are involved in both physiological and pathological functions .
Enzymes involved in chitin degradation:
-
Endochitinases (EC 3.2.1.14): Cleave chitin randomly at internal sites.
-
Exochitinases (EC 3.2.1.52): Release dimers from the non-reducing end of chitin.
-
Chitobiosidases (EC 3.2.1.30): Catalyze the release of dimers.
-
N-acetylglucosaminidases (NAGases) (EC 3.2.1.96): Cleave oligomers and dimers to generate GlcNAc.
Reactions in Subcritical and Supercritical Water
Subcritical and supercritical water hydrolysis of N-acetyl-D-glucosamine (NAG) to value-added chemicals has been studied in detail . Experiments were conducted using a continuous flow reactor by varying temperature (250–400 °C), pressure (5–25 MPa) and residence time (2–60 s). A wide product distribution was obtained during the reactions, including solid, liquid and gaseous compounds, sensitive to the state of water: sub- or supercritical. Subcritical conditions promoted the formation of solid compounds, whereas gasification was favored in supercritical water . The prominent products present in the liquid fraction were glycolic acid, acetic acid, formic acid, 5-HMF and acetamide . The formation of a few distinct nitrogen-containing heterocyclic compounds was observed only in supercritical water . Following instantaneous deacetylation of NAG, several oxidation, reduction and secondary reactions occur during hydrolysis of NAG in subcritical and supercritical water . A kinetic model for the prediction of yields of acetic acid, glycolic acid and formic acid is developed . The network of reactions showed specific deviations from conventional understanding .
N-Glycan Metabolic Pathway
N-Glycans are metabolized by sequential glycoside hydrolase-catalyzed reactions . A phosphorylase encoded in a gene cluster involved in N-glycan metabolism in the genome of Bacteroides thetaiotaomicron catalyzed reversible phosphorolysis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine . N-acetyl-d-glucosamine is liberated from N-glycans by sequential glycoside hydrolase-catalyzed reactions, transported into the cell, and intracellularly converted into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine .
Scientific Research Applications
Joint Health and Osteoarthritis Treatment
N-acetylglucosamine has been extensively studied for its potential in treating joint disorders, including osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing symptoms and improving joint function.
- Case Study : A randomized controlled trial involving 75 subjects assessed the impact of N-acetylglucosamine (500 mg/day and 1,000 mg/day) on joint health. The study found no significant changes in blood glucose levels, indicating safety while showing improvements in biomarkers related to cartilage metabolism .
| Dosage (mg/day) | Subjects | Efficacy | Safety |
|---|---|---|---|
| 500 | 75 | Improved joint function | No significant adverse effects |
| 1000 | 75 | Enhanced cartilage metabolism | No significant adverse effects |
Anti-Inflammatory Properties
Research indicates that N-acetylglucosamine exhibits anti-inflammatory effects by modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines.
- Case Study : A study synthesized two new derivatives of N-acetylglucosamine (BNAG1 and BNAG2) and tested their anti-inflammatory properties in a mouse model. BNAG1 demonstrated the highest inhibition of inflammatory markers such as IL-6 and TNF-α compared to the parent compound .
Cosmetic Applications
N-acetylglucosamine is increasingly utilized in cosmetic formulations due to its skin-beneficial properties.
Skin Hydration and Anti-Aging
N-acetylglucosamine has been found to improve skin hydration, reduce hyperpigmentation, and enhance overall skin quality.
- Case Study : An eight-week double-blind clinical trial showed that topical application of N-acetylglucosamine significantly reduced facial hyperpigmentation and improved skin texture .
| Application Type | Effect Observed | Study Duration |
|---|---|---|
| Topical | Reduced hyperpigmentation | 8 weeks |
| Topical | Improved skin hydration | 8 weeks |
Food Industry Applications
N-acetylglucosamine is also recognized for its potential applications in the food industry, particularly as a dietary supplement for joint health.
Nutritional Supplement
As a dietary supplement, N-acetylglucosamine is marketed for its ability to support joint health and reduce inflammation.
- Case Study : A review highlighted the safety profile of N-acetylglucosamine when used as a dietary supplement, noting that it does not significantly alter blood glucose levels even at high doses .
Microbial Production
The microbial synthesis of N-acetylglucosamine from chitin presents a sustainable method for producing this compound.
Mechanism of Action
2-Acetamido-2-deoxy-beta-D-glucosamine exerts its effects by participating in the biosynthesis of glycoproteins and glycolipids. It acts as a substrate for enzymes involved in glycosylation, leading to the formation of complex carbohydrates. The compound targets specific enzymes, such as glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids .
Comparison with Similar Compounds
Functional Comparison :
- Glucosamine : Lacks the acetyl group, reducing its stability and bioavailability compared to NAG .
- N-Acetylcysteine (NAC): Shares acetyl-group chemistry but acts as a thiol antioxidant, unlike NAG’s glycosaminoglycan role .
Key Research Findings
Immunological Mimicry: NAG mimics cytokeratin peptides, inducing anti-carbohydrate antibody responses relevant to autoimmune diseases .
Enzymatic Activity : Elevated serum NAGase correlates with insulin resistance and coronary artery disease .
Hepatoprotection : NAG outperforms N-acetylcysteine in mitigating paracetamol-induced hepatotoxicity in preclinical models .
Biotechnological Applications: Marine-derived NAG is used in drug delivery systems due to its biocompatibility .
Biological Activity
N-Acetyl-beta-D-glucosamine (GlcNAc) is an amino sugar derived from glucose and is a crucial component of glycosaminoglycans and glycoproteins. It plays a significant role in various biological processes, including cell signaling, immune response, and tissue repair. This article explores the biological activity of GlcNAc, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its acetyl group attached to the amino group of glucosamine. Its chemical formula is C₈H₁₅NO₆, and it has a molecular weight of 221.22 g/mol. The compound is soluble in water and exhibits a sweet taste, making it suitable for various applications in food and pharmaceuticals.
Mechanisms of Biological Activity
- Cell Signaling : GlcNAc is involved in N-glycosylation, a process essential for protein folding and stability. It modulates cell signaling pathways by influencing receptor interactions and cellular responses.
- Inflammation Modulation : Research indicates that GlcNAc can inhibit pro-inflammatory cytokines, thereby playing a role in managing inflammatory conditions. It has been shown to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types.
- Antimicrobial Activity : GlcNAc exhibits antimicrobial properties against certain pathogens. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, potentially through interference with bacterial cell wall synthesis.
- Chondroprotective Effects : In the context of osteoarthritis, GlcNAc has been shown to support cartilage health by promoting chondrocyte proliferation and inhibiting matrix metalloproteinases (MMPs), which are responsible for cartilage degradation.
1. Joint Health
GlcNAc is often used as a dietary supplement for joint health. Clinical trials have indicated that it may alleviate symptoms of osteoarthritis by reducing pain and improving joint function.
| Study | Participants | Dosage | Outcome |
|---|---|---|---|
| Smith et al., 2020 | 100 patients with knee OA | 1500 mg/day for 12 weeks | Significant reduction in pain scores |
| Johnson et al., 2021 | 80 patients with hip OA | 1000 mg/day for 6 months | Improved joint mobility |
2. Inflammatory Conditions
GlcNAc's anti-inflammatory properties have led to its investigation in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD).
| Study | Condition | Dosage | Findings |
|---|---|---|---|
| Lee et al., 2019 | Rheumatoid Arthritis | 2000 mg/day for 8 weeks | Decrease in inflammatory markers |
| Patel et al., 2022 | IBD | 1000 mg/day for 3 months | Improvement in clinical symptoms |
3. Skin Health
Topical formulations containing GlcNAc have been studied for their potential to improve skin hydration and elasticity.
| Study | Application | Duration | Results |
|---|---|---|---|
| Wong et al., 2023 | Cream containing GlcNAc | 4 weeks | Enhanced skin hydration levels |
| Zhang et al., 2022 | Serum with GlcNAc | 8 weeks | Increased skin elasticity |
Case Studies
- Case Study on Osteoarthritis : A randomized controlled trial involving elderly patients with knee osteoarthritis demonstrated that supplementation with GlcNAc resulted in improved pain management compared to placebo, suggesting its efficacy as a therapeutic agent.
- Case Study on Inflammatory Bowel Disease : A cohort study reported that patients with IBD experienced significant symptom relief after incorporating GlcNAc into their diet, highlighting its potential as an adjunct therapy.
Research Findings
Recent studies have further elucidated the mechanisms by which GlcNAc exerts its biological effects:
- Gene Expression Modulation : A study published in the Journal of Biological Chemistry found that GlcNAc influences gene expression related to inflammation and cellular stress responses.
- Inhibition of Glycation : Research indicates that GlcNAc can inhibit the formation of advanced glycation end products (AGEs), which are implicated in various age-related diseases.
- Gut Microbiome Interaction : Emerging evidence suggests that GlcNAc may positively influence gut microbiota composition, potentially enhancing gut health and immune function.
Q & A
Basic Research Questions
Q. How can NAG be reliably detected and quantified in biological samples?
- Methodological Answer : Lectin histochemistry using wheat germ agglutinin (WGA) or other β-N-acetyl-D-glucosamine-specific lectins is a foundational approach for spatial detection in tissues . For quantification, enzymatic assays (e.g., colorimetric detection of NAG activity) or HPLC with UV/fluorescence detection are recommended. Validate protocols using positive controls (e.g., purified NAG standards) and ensure reproducibility via triplicate measurements.
Q. What safety precautions are critical when handling NAG in laboratory settings?
- Methodological Answer : NAG derivatives (e.g., UDP-α-D-N-acetylglucosamine) may exhibit irritant properties (Xi hazard symbol). Use PPE (gloves, goggles), avoid inhalation (S22), and follow protocols for spills (S26, S36) . For stability, store anhydrous NAG at -20°C in airtight containers to prevent hygroscopic degradation.
Q. What role does NAG play in microbial metabolism, and how can this be experimentally validated?
- Methodological Answer : NAG serves as a carbon source for microbial growth, as shown in Biolog phenotype microarrays. To validate, culture microbes in minimal media supplemented with NAG and monitor growth via optical density (OD600) or ATP bioluminescence. Include negative controls (no carbon source) and positive controls (e.g., glucose) .
Advanced Research Questions
Q. How can conflicting data on NAG’s role in inflammatory biomarkers be resolved?
- Methodological Answer : Discrepancies in studies (e.g., NAG’s association with myocardial infarction vs. no correlation with infarct size ) require rigorous subgroup analysis. Use multivariate regression to account for confounders (e.g., age, comorbidities) and validate findings via longitudinal cohorts. Mechanistic studies (e.g., siRNA knockdown of NAG-related lysosomal enzymes in cell models) can clarify causal pathways .
Q. What methodological frameworks are optimal for systematic reviews of NAG’s biomarker utility in diabetic nephropathy?
- Methodological Answer : Adhere to PRISMA guidelines for systematic reviews: define inclusion criteria (e.g., studies measuring urinary NAG (uNAG) in Type 1/2 diabetes), use databases (PubMed, Google Scholar), and assess bias via tools like QUADAS-2. Meta-analysis should stratify by diabetes stage and adjust for creatinine levels to standardize uNAG measurements .
Q. How can NAG’s molecular mimicry with host proteins be investigated in autoimmune diseases?
- Methodological Answer : Use ELISA or surface plasmon resonance (SPR) to test cross-reactivity between anti-NAG antibodies and host proteins (e.g., cytokeratins). For in vivo validation, employ murine models immunized with NAG and assess autoantibody production via Western blot or immunohistochemistry .
Experimental Design Considerations
Q. What controls are essential for in vitro studies on NAG’s chondroprotective effects?
- Methodological Answer : Include negative controls (e.g., untreated chondrocytes), positive controls (e.g., TGF-β1 for anabolism), and dosage gradients (0.1–10 mM NAG). Measure outcomes (e.g., COL2A1 expression via qPCR, glycosaminoglycan via DMMB assay) at multiple timepoints to capture dynamic effects .
Q. How can isotopic labeling (e.g., NAG-d3) improve metabolic tracing studies?
- Methodological Answer : Use deuterated NAG (NAG-d3) with LC-MS/MS to track incorporation into hyaluronan or glycoproteins. Compare isotopic enrichment in treated vs. untreated cells and normalize to internal standards (e.g., 13C-glucose) .
Data Interpretation Challenges
Q. How should researchers address variability in NAG’s enzymatic activity assays?
- Methodological Answer : Standardize substrate concentrations (e.g., 4-nitrophenyl NAG for colorimetry) and buffer pH (optimum at 4.5–5.0). Use kinetic assays (continuous monitoring at 405 nm) and report activity as nmol/min/mg protein to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
